![molecular formula C9H9NO3 B13606234 Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13606234.png)
Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-oxo-2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate is a heterocyclic compound with a unique structure that includes a pyrrole ring fused to a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α-methylated isocyanide with an electron-substituted acetylene, followed by a formal cycloaddition and subsequent protonation . The reaction conditions often require the use of strong bases and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to achieving efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-oxo-2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrole ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Applications De Recherche Scientifique
Methyl 4-oxo-2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which methyl 4-oxo-2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-oxo-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate: This compound contains a thiophene ring instead of a pyrrole ring, leading to different chemical properties and reactivity.
Uniqueness
Methyl 4-oxo-2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate is unique due to its specific ring structure and the position of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
methyl 6-oxo-4,5-dihydro-2H-cyclopenta[c]pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)8-5-2-3-7(11)6(5)4-10-8/h4,10H,2-3H2,1H3 |
Clé InChI |
SGUKWDNGXFGFBB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2CCC(=O)C2=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


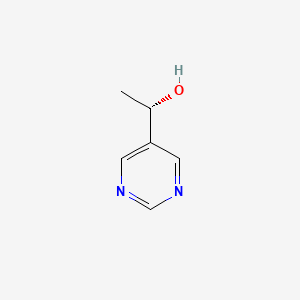
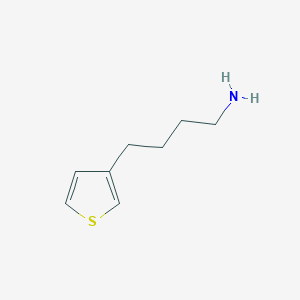


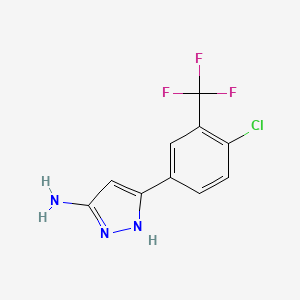
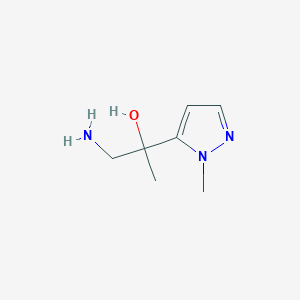


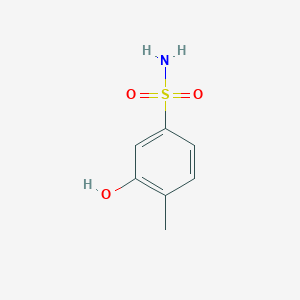
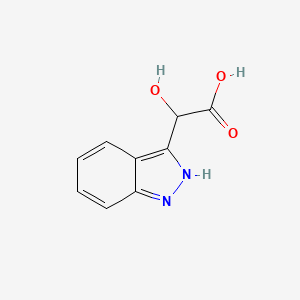

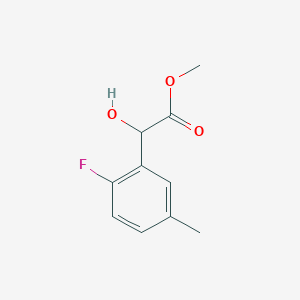
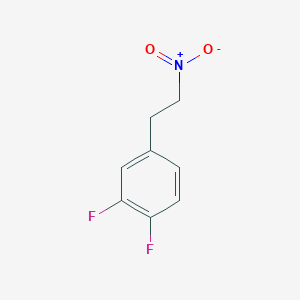
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde](/img/structure/B13606205.png)
